Vanadium trisulfate

Solid-State Chemistry Catalyst Precursor Synthesis Thermal Analysis

Most V(III) compounds are air-sensitive, complicating routine lab use. Vanadium trisulfate is a benchtop-stable V³⁺ source that eliminates inert-atmosphere requirements. - Air-stable powder enables direct weighing for reproducible synthesis of V(III) complexes and MOFs. - Thermally decomposes to VOSO₄ at ~410 °C, providing a solvent-free route to high-purity vanadyl sulfate catalysts. - Defined +3 oxidation state ensures precise stoichiometry; kinetic data support VRFB electrolyte stability modeling.

Molecular Formula O12S3V2-6
Molecular Weight 390.1 g/mol
CAS No. 13701-70-7
Cat. No. B077718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium trisulfate
CAS13701-70-7
Molecular FormulaO12S3V2-6
Molecular Weight390.1 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V]
InChIInChI=1S/3H2O4S.2V/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/p-6
InChIKeyOYCGXLKTCYDJNJ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Trisulfate (CAS 13701-70-7): Air-Stable V(III) Precursor and Selective Reducing Agent


Vanadium trisulfate [V₂(SO₄)₃, CAS 13701-70-7], also designated as vanadium(III) sulfate, is an inorganic compound comprising the V³⁺ cation coordinated by sulfate ligands. It is a pale yellow, air-stable powder with a density of 1.99 g/cm³ at 20 °C . Unlike most vanadium(III) compounds, which are highly air-sensitive and readily oxidize, V₂(SO₄)₃ demonstrates exceptional stability in dry air, though it will slowly form a green hydrate upon prolonged exposure to moisture [1]. It is only slightly soluble in water, where it yields the green hexaaquavanadium(III) complex [V(H₂O)₆]³⁺ [1]. The compound is thermally stable up to approximately 410 °C, at which point it undergoes solid-state decomposition to vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) [2]. Its primary preparation involves the reduction of vanadium pentoxide (V₂O₅) with elemental sulfur in concentrated sulfuric acid, a rare example of reduction by elemental sulfur [3].

Vanadium Trisulfate: The Limits of Direct Substitution by Other Vanadium Species


In scientific and industrial applications, direct substitution of vanadium trisulfate with other vanadium compounds—such as vanadyl sulfate (VOSO₄) or vanadium pentoxide (V₂O₅)—is often impractical and can lead to process failure or compromised performance. The core issues are twofold: first, the defined and stable +3 oxidation state of vanadium in V₂(SO₄)₃ provides a unique reductive potential and stoichiometric behavior that differs fundamentally from the +4 and +5 states of its common analogs [1]. Second, its air-stability and decomposition pathway allow it to function as a stable, storable precursor for V³⁺, whereas most other V(III) compounds require air-free handling due to rapid oxidation [2]. These intrinsic differences in redox chemistry, stability, and solubility profiles mean that substituting V₂(SO₄)₃ without process re-optimization can result in altered reaction kinetics, undesired byproducts, and reduced overall yield or efficiency. The quantitative evidence below provides a rigorous basis for selecting V₂(SO₄)₃ over its closest alternatives based on measurable performance parameters.

Vanadium Trisulfate: A Quantitative Analysis of Performance Differentiators


Thermal Decomposition: Controlled Formation of Vanadyl Sulfate (VOSO₄)

The thermal decomposition of vanadium trisulfate is a clean, defined process that yields vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) upon heating in vacuum at or slightly below 410 °C [1]. This is in contrast to the behavior of vanadium pentoxide (V₂O₅), which must be chemically reduced in a separate step to achieve a lower oxidation state [2].

Solid-State Chemistry Catalyst Precursor Synthesis Thermal Analysis

Air Stability: Ambient Atmosphere Handling of a V(III) Species

Vanadium trisulfate is described as being 'stable in dry air', a property that is explicitly noted as being 'in contrast to most vanadium(III) compounds' [1]. This is a critical differentiator from other V(III) species like VCl₃ or V₂O₃, which are highly air-sensitive and rapidly oxidize to V(IV) or V(V) upon exposure to atmospheric oxygen and moisture [2].

Synthetic Chemistry Materials Science Precursor Handling

Precipitation Kinetics in Vanadium Redox Flow Batteries (VRFBs)

In VRFB electrolytes, the precipitation of V(III) from sulfate solutions is a known failure mode. A kinetic study established a first-order rate law for the precipitation of stagnant vanadium(III) sulfate solutions, with a rate constant on the order of 0.007 h⁻¹ and an activation energy of 14.6 kJ mol⁻¹ [1]. For comparison, under the same stagnant conditions, vanadium(II) sulfate precipitation also follows a first-order rate law but with a lower activation energy of 10.7 kJ mol⁻¹, indicating different kinetic behavior [1].

Energy Storage Vanadium Redox Flow Battery (VRFB) Precipitation Kinetics

Precipitation Rate Enhancement Under Stirring: V(III) vs. V(II)

The same kinetic study also examined the effect of stirring on precipitation. Stirring the V(III) sulfate solutions at low supersaturation caused a ten-fold increase in the precipitation rate and shifted the mechanism from diffusion-controlled to surface reaction-controlled, with an activation energy of 37.0 kJ mol⁻¹ [1]. In contrast, stirring the V(II) sulfate solutions did not change the rate law or the diffusion-controlled mechanism, and the activation energy remained low at 14.5 kJ mol⁻¹ [1].

Energy Storage Vanadium Redox Flow Battery (VRFB) Precipitation Kinetics

Synthesis Route: Elemental Sulfur as a Unique Reductant

The standard synthesis of vanadium trisulfate involves the reduction of V₂O₅ by elemental sulfur in concentrated H₂SO₄ . This is a rare example of a reduction by elemental sulfur [1]. In contrast, the synthesis of other common vanadium compounds, such as vanadyl sulfate (VOSO₄), typically employs alternative reductants like SO₂ or oxalic acid .

Synthetic Chemistry Inorganic Synthesis Redox Chemistry

Validated Use Cases for Vanadium Trisulfate: Where Quantitative Differentiation Drives Value


Precursor for Solid-State Synthesis of VOSO₄-Based Catalysts

Vanadium trisulfate is a superior precursor for the synthesis of vanadyl sulfate (VOSO₄) catalysts when a solvent-free, high-purity route is required. As demonstrated by its thermal decomposition at ~410 °C to VOSO₄ and SO₂ [1], it eliminates the need for a separate chemical reduction step. This is particularly advantageous for the preparation of supported molten salt catalysts for SO₂ oxidation, where precise control over the V(IV) precursor and avoidance of organic contaminants from alternative reductants (e.g., oxalic acid) are critical for catalyst performance and longevity [2].

Research on V(III) Speciation and Stability in VRFB Electrolytes

The quantitative kinetic data on V(III) sulfate precipitation—specifically, the first-order rate constant of 0.007 h⁻¹ and activation energy of 14.6 kJ mol⁻¹ [1]—makes vanadium trisulfate the definitive standard for calibrating VRFB electrolyte stability studies. Its behavior under stirring (ten-fold rate increase, activation energy shift to 37.0 kJ mol⁻¹) is a key benchmark for predicting and mitigating precipitation in real-world operating conditions [1]. Researchers and battery developers rely on this data to model electrolyte lifetime and design optimal management systems.

Air-Stable Reagent for V(III) Coordination Chemistry

For investigations into V(III) coordination complexes, vanadium trisulfate is the reagent of choice due to its unique air stability [1]. Unlike VCl₃ or V₂O₃, which require rigorous inert-atmosphere handling, V₂(SO₄)₃ can be weighed and manipulated on the benchtop without immediate decomposition. This practical advantage reduces experimental complexity and improves reproducibility in synthesizing V(III)-based metal-organic frameworks (MOFs), catalysts, and model compounds for biological systems [2].

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